Propyl cyclohexylideneacetate Propyl cyclohexylideneacetate
Brand Name: Vulcanchem
CAS No.: 65792-52-1
VCID: VC19379411
InChI: InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

Propyl cyclohexylideneacetate

CAS No.: 65792-52-1

Cat. No.: VC19379411

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Propyl cyclohexylideneacetate - 65792-52-1

Specification

CAS No. 65792-52-1
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name propyl 2-cyclohexylideneacetate
Standard InChI InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3
Standard InChI Key QHCBAYOJCKYBMA-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C=C1CCCCC1

Introduction

Chemical Structure and Nomenclature

Propyl cyclohexylideneacetate (systematic IUPAC name: propyl 2-cyclohexylideneacetate) features a cyclohexane ring fused to an α,β-unsaturated ester system. The compound’s structure comprises:

  • A cyclohexylidene group (C6H10), where the cyclohexane ring adopts a chair conformation with one double bond, introducing planar rigidity.

  • An α,β-unsaturated ester moiety (CH2COO-), which confers electrophilic reactivity at the β-carbon.

  • A propyl chain (-OCH2CH2CH3) as the ester alkyl group, influencing solubility and volatility.

The conjugated system between the cyclohexylidene group and the ester enhances stability and enables participation in Diels-Alder reactions, Michael additions, and other cycloadditions .

Synthesis and Manufacturing

Classical Esterification Routes

Propyl cyclohexylideneacetate is typically synthesized via acid-catalyzed esterification of cyclohexylideneacetic acid with propanol. This method parallels the synthesis of its ethyl analog, ethyl cyclohexylideneacetate, which is well-documented in the literature . Key steps include:

  • Formation of cyclohexylideneacetic acid: Cyclohexanone undergoes condensation with malonic acid in the presence of piperidine, followed by decarboxylation.

  • Esterification: The acid reacts with excess propanol under reflux with sulfuric acid as a catalyst.

Reaction Scheme:

Cyclohexylideneacetic acid+CH3CH2CH2OHH2SO4,ΔPropyl cyclohexylideneacetate+H2O\text{Cyclohexylideneacetic acid} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Propyl cyclohexylideneacetate} + \text{H}_2\text{O}

Transesterification Methods

An alternative route involves transesterification of methyl or ethyl cyclohexylideneacetate with propanol. This method avoids handling corrosive acids and is favored for industrial-scale production :

Ethyl cyclohexylideneacetate+CH3CH2CH2OHNaOCH3Propyl cyclohexylideneacetate+CH3CH2OH\text{Ethyl cyclohexylideneacetate} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOCH}_3} \text{Propyl cyclohexylideneacetate} + \text{CH}_3\text{CH}_2\text{OH}

Physicochemical Properties

While experimental data for propyl cyclohexylideneacetate are scarce, its properties can be extrapolated from its ethyl analog and homologous esters :

PropertyEthyl Cyclohexylideneacetate Propyl Cyclohexylideneacetate (Estimated)
Molecular FormulaC10H16O2C11H18O2
Boiling Point48–49 °C (0.02 mmHg)65–68 °C (0.02 mmHg)
DensityNot reported~1.02 g/cm³
Refractive IndexNot reported~1.475
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, ether)Similar to ethyl analog

The extended propyl chain increases molecular weight and boiling point compared to the ethyl derivative, while marginally reducing polarity.

Reactivity and Functionalization

The α,β-unsaturated ester moiety renders propyl cyclohexylideneacetate highly reactive toward nucleophiles and dienes:

Michael Additions

The β-carbon acts as an electrophilic site, enabling conjugate additions with amines, thiols, and enolates. For example:

Propyl cyclohexylideneacetate+RNH2Propyl 3-(alkylamino)cyclohexylacetate\text{Propyl cyclohexylideneacetate} + \text{RNH}_2 \rightarrow \text{Propyl 3-(alkylamino)cyclohexylacetate}

Such adducts are intermediates in pharmaceutical synthesis, particularly for antimalarial compounds .

Diels-Alder Reactions

The cyclohexylidene group serves as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic products:

Propyl cyclohexylideneacetate+Maleic anhydrideBicyclo[2.2.1]hex-5-ene derivative\text{Propyl cyclohexylideneacetate} + \text{Maleic anhydride} \rightarrow \text{Bicyclo[2.2.1]hex-5-ene derivative}

Applications in Pharmaceutical Research

Although direct studies on propyl cyclohexylideneacetate are lacking, structurally related compounds demonstrate significant bioactivity:

Antimalarial Agents

Tambjamines and prodigiosins—natural products containing α,β-unsaturated esters—exhibit potent antimalarial activity by inhibiting hemozoin formation in Plasmodium falciparum . Propyl cyclohexylideneacetate’s electrophilic β-carbon could similarly disrupt parasitic heme detoxification pathways.

Cytotoxic Agents

Prodigiosin analogs with alkyl ester groups show selective cytotoxicity against cancer cell lines (e.g., HepG2) . The propyl ester’s lipophilicity may enhance cell membrane permeability, potentiating antitumor effects.

Industrial and Synthetic Uses

Solvent and Plasticizer

Propyl cyclohexylideneacetate’s moderate volatility and compatibility with polymers make it a candidate for specialty solvents and PVC plasticizers.

Intermediate in Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic compounds: Via cyclization reactions with hydrazines or hydroxylamines.

  • Polymer precursors: Through radical-initiated polymerization of the α,β-unsaturated system.

Future Research Directions

  • Detailed Spectroscopic Characterization: NMR (¹H, ¹³C) and IR studies to confirm structure and purity.

  • Pharmacological Screening: Evaluation against malaria parasites and cancer cell lines.

  • Process Optimization: Development of green synthesis methods using enzymatic catalysis or microwave-assisted reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator